L-Serine-d3

Chromatography Isotope Effects Method Development

L-Serine-d3 (L-Serine-2,3,3-d3, MW 108.11, ≥98% purity) is uniquely designed as an internal standard for LC-MS/MS quantification. Its three deuterium atoms provide a sufficient +3 Da mass shift to avoid isotopic overlap with endogenous L-serine, while delivering a characteristic chromatographic H/D isotope effect (elutes earlier than protiated serine) that aids peak identification—a feature absent in 13C- or 15N-labeled alternatives. Deploy it to correct for matrix effects and enhance method precision (RSD < 15%) in plasma analysis and metabolic flux studies. Request a quote for bulk orders.

Molecular Formula C3H7NO3
Molecular Weight 108.11 g/mol
Cat. No. B562606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine-d3
Molecular FormulaC3H7NO3
Molecular Weight108.11 g/mol
Structural Identifiers
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D
InChIKeyMTCFGRXMJLQNBG-RBXBQAPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serine-d3 (CAS 105591-10-4) for Quantitative LC-MS/MS: A High-Purity Deuterated Amino Acid Internal Standard


L-Serine-d3 (L-Serine-2,3,3-d3) is a stable isotope-labeled analog of the non-essential amino acid L-serine, in which three hydrogen atoms at the 2,3,3-positions are replaced with deuterium (²H) . With a molecular formula of C₃H₄D₃NO₃ and a molecular weight of 108.11 g/mol, this compound exhibits a characteristic mass shift of +3 Da relative to unlabeled L-serine (C₃H₇NO₃, MW 105.09) . As a result, it is specifically designed and widely used as an internal standard (IS) for the precise quantification of L-serine via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

L-Serine-d3 in Analytical Workflows: Why Unlabeled or Alternative Isotopologues Cannot Be Substituted


In quantitative LC-MS/MS, the use of an internal standard is critical to correct for matrix effects and variations in sample preparation. L-Serine-d3 is uniquely qualified for this role because its three deuterium atoms provide a sufficient mass shift to avoid isotopic overlap with the endogenous L-serine analyte, while its chemical properties closely mimic those of the target. Substitution with unlabeled L-serine defeats the purpose of mass spectrometric differentiation [1]. Substitution with alternative isotopologues, such as ¹³C-labeled (e.g., L-Serine-¹³C₃) or ¹⁵N-labeled serine, introduces distinct analytical limitations: while they serve as effective internal standards, they lack the chromatographic isotope effect inherent to deuterated compounds. This effect, which causes deuterated analytes to elute slightly earlier than their protiated counterparts in both gas chromatography (GC) and liquid chromatography (LC), can be a critical factor in method development and peak identification, which is not observed with ¹³C or ¹⁵N labels [2].

Quantitative Differentiation of L-Serine-d3: Comparative Evidence for Analytical Method Development and Procurement


Chromatographic H/D Isotope Effect: Distinguishing L-Serine-d3 from ¹³C/¹⁵N-Labeled Alternatives

L-Serine-d3 exhibits a chromatographic hydrogen/deuterium (H/D) isotope effect, causing it to elute earlier than unlabeled L-serine on most GC and LC stationary phases. This phenomenon is absent in ¹³C- or ¹⁵N-labeled serine analogs, which co-elute with the unlabeled compound. The effect is quantifiable via the H/D isotope effect factor (hdIEC), calculated as the retention time of the protiated analyte (tR(H)) divided by that of the deuterated analog (tR(D)). A review of reported values finds hdIEC factors ranging from 1.0009 to 1.0400 across various analytes [1].

Chromatography Isotope Effects Method Development LC-MS GC-MS

Quantification of L-Serine in Human Plasma: Validated LC-MS/MS Method Using DL-Serine-d3 as Internal Standard

In a validated LC-MS/MS method for quantifying D- and L-serine in human plasma, DL-serine-d3 (m/z 109.1 > 63.0) was employed as the internal standard. The method achieved linear calibration ranges of 0.01–10 µg/mL for D-serine and 0.1–100 µg/mL for L-serine, with intra- and inter-day precision and accuracy showing relative standard deviations (RSD) of less than 15% for quality control samples [1].

Bioanalysis LC-MS/MS Method Validation Clinical Biomarkers L-Serine

High Isotopic Purity: L-Serine-d3 vs. DL-Serine-d3 Specifications for Reliable Quantification

Commercially available L-Serine-d3 is specified with a chemical purity of ≥99.5% . The closely related racemic mixture, DL-Serine-2,3,3-d3, is available from major suppliers with a specified isotopic purity of ≥98 atom % D and a chemical purity of ≥98% (CP) . The choice between the enantiomerically pure L-form and the racemic DL-form may be dictated by the need for chiral resolution in the analytical method.

Isotopic Purity Quality Control Internal Standard Procurement

Recommended Applications for L-Serine-d3 Based on Verified Analytical and Metabolic Performance


Internal Standard for LC-MS/MS Quantification of L-Serine in Complex Biological Matrices

L-Serine-d3 is optimally deployed as an internal standard in validated LC-MS/MS methods for the precise quantification of L-serine in human plasma, as demonstrated by its use in achieving method validation criteria (RSD < 15%) [1]. Its high chemical purity (≥99.5%) minimizes potential interference .

Metabolic Tracer for De Novo Sphingolipid Biosynthesis Studies

L-Serine-d3 is a critical reagent for tracing metabolic flux. It has been successfully used as a stable isotope-labeled precursor to track the de novo synthesis of sphingolipids in a cell-free microsomal assay, enabling unambiguous differentiation of newly synthesized lipids from pre-existing pools via high-resolution mass spectrometry [2].

Method Development Leveraging the Chromatographic H/D Isotope Effect

The inherent chromatographic H/D isotope effect of L-Serine-d3, which causes it to elute slightly earlier than its protiated counterpart (hdIEC > 1.0000), can be leveraged during LC or GC method development as a distinctive peak identifier, a characteristic not shared by ¹³C- or ¹⁵N-labeled analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Serine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.